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Compound of Interest

Compound Name: 2-Piperidinemethanol

Cat. No.: B146044 Get Quote

Disclaimer: A complete, publicly available, and fully assigned spectral dataset for 2-
piperidinemethanol could not be definitively located in open-access scientific literature or

databases. The following guide has been compiled using fragmented data, spectral information

from closely related compounds, and general principles of NMR and FTIR spectroscopy. The

presented spectral data tables are interpretations and estimations based on the available

information and should be used as a reference rather than an authoritative standard.

Introduction
2-Piperidinemethanol, a valuable bifunctional molecule, serves as a crucial building block in

the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring

a piperidine ring and a primary alcohol, imparts specific chemical properties that are of

significant interest in drug development and materials science. Accurate structural elucidation

and characterization are paramount, and to this end, Nuclear Magnetic Resonance (NMR) and

Fourier-Transform Infrared (FTIR) spectroscopy are indispensable analytical techniques. This

technical guide provides a comprehensive overview of the NMR and FTIR spectral analysis of

2-piperidinemethanol, intended for researchers, scientists, and professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectral
Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 2-piperidinemethanol, ¹H and ¹³C NMR are used to identify the number and
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connectivity of all protons and carbons.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-piperidinemethanol is characterized by signals corresponding to

the protons on the piperidine ring, the hydroxymethyl group, and the amine. The chemical shifts

are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as

the conformational rigidity of the piperidine ring.

Table 1: Interpreted ¹H NMR Spectral Data of 2-Piperidinemethanol

Signal
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Tentative
Assignment

A ~3.60 m - H-2

B ~3.53 dd J = 10.7, 3.7 H-7a

C ~3.38 dd J = 10.7, 8.3 H-7b

D ~3.07 m - H-6a (axial)

E ~2.63 m - H-6b (equatorial)

F ~1.10 - 1.80 m - H-3, H-4, H-5

G Variable br s - N-H, O-H

Note: The assignments are based on an interpretation of publicly available spectral images and

may require confirmation with 2D NMR techniques. The signals for the N-H and O-H protons

are often broad and their chemical shifts can vary significantly with solvent, concentration, and

temperature.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the 2-
piperidinemethanol molecule. The chemical shifts are indicative of the electronic environment

of each carbon atom.
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Table 2: Predicted ¹³C NMR Spectral Data of 2-Piperidinemethanol

Chemical Shift (δ) ppm Tentative Assignment

~65-70 C-7 (CH₂OH)

~55-60 C-2 (CH)

~45-50 C-6 (CH₂)

~25-30 C-3, C-5 (CH₂)

~20-25 C-4 (CH₂)

Note: These are predicted chemical shifts based on typical values for similar chemical

environments. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectral Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule

by measuring the absorption of infrared radiation. The FTIR spectrum of 2-piperidinemethanol
will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

FTIR Spectral Data
The key vibrational modes for 2-piperidinemethanol are summarized below. The presence of

hydrogen bonding can lead to broadening of the O-H and N-H stretching bands.

Table 3: Expected FTIR Absorption Bands for 2-Piperidinemethanol
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3400-3200 Strong, Broad O-H Stretch Alcohol

3350-3250 Medium, Broad N-H Stretch Secondary Amine

2950-2850 Strong C-H Stretch Aliphatic

1470-1430 Medium C-H Bend (Scissoring) CH₂

1150-1050 Strong C-O Stretch Primary Alcohol

1100-1000 Medium C-N Stretch Amine

900-650 Medium-Weak N-H Wag Secondary Amine

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy Protocol
A general procedure for acquiring ¹H and ¹³C NMR spectra of 2-piperidinemethanol is as

follows:

Sample Preparation:

Weigh approximately 5-10 mg of purified 2-piperidinemethanol.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or

DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters:

¹H NMR:
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Number of scans: 16-64

Relaxation delay: 1-5 seconds

Pulse width: 30-45 degrees

¹³C NMR:

Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay: 2-10 seconds

Pulse program: Proton-decoupled experiment (e.g., zgpg30)

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

Processing steps include Fourier transformation, phase correction, baseline correction,

and integration of the signals.

Chemical shifts, multiplicities, and coupling constants are then determined.

FTIR Spectroscopy Protocol
A typical procedure for obtaining an FTIR spectrum of solid 2-piperidinemethanol using the

Attenuated Total Reflectance (ATR) technique is as follows:

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum to remove contributions from the instrument and atmosphere.

Sample Analysis:

Place a small amount of the solid 2-piperidinemethanol sample onto the ATR crystal,

ensuring good contact.
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Apply pressure using the ATR pressure arm to ensure a uniform and consistent contact

between the sample and the crystal.

Acquire the sample spectrum.

Instrument Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing:

The sample interferogram is Fourier-transformed to produce the spectrum.

The background spectrum is automatically subtracted.

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical

compound like 2-piperidinemethanol.
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Caption: General workflow for NMR and FTIR spectral analysis.
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[https://www.benchchem.com/product/b146044#2-piperidinemethanol-nmr-and-ftir-spectral-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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